nor-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FK-409 involves a series of chemical reactions. One of the primary synthetic routes includes the Wittig condensation of 2-ethyl-2(E)-butenal with triethyl phosphonoacetate in the presence of sodium hydride in benzene. This reaction produces (2E,4E)-4-ethyl-2,4-hexadienoic acid ethyl ester, which is then hydrolyzed with sodium hydroxide to yield the corresponding free acid. The free acid is then reacted with ethyl chloroformate and ammonia to form (2E,4E)-2-ethyl-2,4-hexadienamide. Finally, this compound is treated with sodium nitrite in methanol adjusted to pH 3.0 with concentrated hydrochloric acid to produce FK-409 .
Industrial Production Methods: FK-409 is produced industrially through the fermentation of Streptomyces griseosporeus. The fermentation broth is acid-treated to isolate FK-409, followed by purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: FK-409 primarily undergoes decomposition reactions where it releases nitric oxide. This decomposition can be catalyzed by various factors, including light and heat .
Common Reagents and Conditions: The decomposition of FK-409 to release nitric oxide can be facilitated by the presence of reducing agents and under acidic conditions. The reaction typically involves the cleavage of the nitro group, leading to the formation of nitric oxide and other by-products .
Major Products Formed: The major product formed from the decomposition of FK-409 is nitric oxide. Other by-products may include various nitrogen oxides and organic fragments depending on the specific reaction conditions .
Scientific Research Applications
FK-409 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Mechanism of Action
The primary mechanism of action of FK-409 involves the release of nitric oxide. Nitric oxide is a potent vasodilator that works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate. This cyclic nucleotide acts as a secondary messenger to mediate various physiological effects, including vasodilation .
Comparison with Similar Compounds
- Sodium nitroprusside
- Nitroglycerin
- Isosorbide dinitrate
- S-nitrosothiols
Properties
CAS No. |
138472-01-2 |
---|---|
Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7- |
InChI Key |
MZAGXDHQGXUDDX-JSRXJHBZSA-N |
SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
Isomeric SMILES |
CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide FK 409 FK-409 NOR-3 cpd NOR3 hexenamide cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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